2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core, a scaffold renowned for its pharmacological versatility in drug discovery . Key structural elements include:
- Thioacetamide linkage: A sulfur atom bridges the quinazolinone ring and an acetamide group, enhancing metabolic stability compared to oxygen analogs.
The compound’s design suggests applications in kinase inhibition, antimicrobial therapy, or neurological disorders, though specific biological data remain unreported in the provided evidence. Its synthesis likely parallels methods for analogous thioacetamide-quinazolinones, involving nucleophilic substitution of a 2-mercaptoquinazolinone intermediate with a halogenated acetamide derivative .
Properties
IUPAC Name |
2-[4-oxo-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c31-23(27-15-14-20-9-2-1-3-10-20)19-34-26-28-22-12-5-4-11-21(22)25(33)30(26)18-8-13-24(32)29-16-6-7-17-29/h1-5,9-12H,6-8,13-19H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBPJZVBMWBVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, a common feature in many biologically active compounds. Pyrrolidine derivatives have been associated with a wide range of targets, contributing to their diverse biological activities.
Mode of Action
For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes to enantioselective proteins.
Biological Activity
The compound 2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide (CAS Number: 422289-25-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinazolinone core, which is known for various biological activities. Its molecular formula is , with a molecular weight of 478.6 g/mol. The structure includes a pyrrolidine ring and a phenylethyl acetamide moiety, contributing to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O3S |
| Molecular Weight | 478.6 g/mol |
| CAS Number | 422289-25-6 |
1. Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound under review may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
Case Study:
A study demonstrated that similar quinazolinone derivatives showed promising results in inhibiting the growth of human cancer cell lines, suggesting that the compound could be further explored for its anticancer potential .
2. COX Inhibition
Compounds featuring similar structural motifs have been evaluated for their cyclooxygenase (COX) inhibitory activities. COX enzymes are critical in inflammation and pain pathways, making them important targets for non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings:
A related study highlighted that certain quinazolinone derivatives achieved COX-2 inhibition rates of up to 47.1% at concentrations of 20 μM, indicating that the compound may possess similar inhibitory properties . The presence of specific substituents on the aryl rings was found to enhance COX selectivity.
3. Antimicrobial Activity
The potential antimicrobial activity of quinazolinone derivatives has been explored, with findings suggesting efficacy against various bacterial and fungal strains.
Table: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Quinazolinone Derivative A | 15 | Bacterial |
| Quinazolinone Derivative B | 25 | Fungal |
| 2-(4-nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone | 22 | Bacterial |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes, such as COX.
- Cell Cycle Modulation: It may interfere with cell cycle progression in cancer cells, promoting apoptosis.
- Receptor Interaction: Potential interactions with specific receptors could modulate signaling pathways associated with pain and inflammation.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. Studies have shown that quinazoline-based compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could be effective in cancer therapy .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activities against a range of pathogens. The presence of the sulfanyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that derivatives of pyrrolidine and quinazoline can exhibit neuroprotective effects. This could be particularly relevant for neurodegenerative diseases like Alzheimer’s or Parkinson’s disease, where oxidative stress plays a critical role in neuronal damage .
Enzyme Inhibition
The compound may act as an inhibitor of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and has implications for diabetes management. Inhibition of DPP-IV leads to increased levels of incretin hormones, which can improve glycemic control .
Cell Signaling Modulation
By interacting with specific receptors or signaling pathways, this compound could modulate various biological responses, including inflammation and cell survival pathways. Its potential to influence signaling cascades makes it a valuable candidate for further investigation in therapeutic contexts.
Case Study 1: Anticancer Efficacy
A study explored the anticancer efficacy of similar quinazoline derivatives against breast cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In another study, a series of sulfanyl-containing compounds were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, suggesting that modifications to the sulfanyl group could enhance efficacy against resistant strains .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive moieties that suggest potential reaction pathways:
Hypothetical Reaction Pathways
Based on structural analogs (e.g., ):
Oxidation of the Sulfanyl Group
-
Reaction :
(sulfoxide) or (sulfone).
Observed in thioether-containing quinazolinones under oxidative conditions .
Hydrolysis of the Acetamide
-
Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH).
-
Product : 2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid.
Similar acetamide hydrolysis is documented for related compounds .
Alkylation of the Pyrrolidine Nitrogen
-
Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br).
-
Product : Quaternary ammonium derivatives.
Pyrrolidine alkylation is a common modification in medicinal chemistry .
Synthetic Precursor Interactions
The compound’s synthesis likely involves intermediates with distinct reactivity:
-
Quinazolinone-thiol precursor : Could undergo sulfonation or cross-coupling reactions.
-
4-Oxo-4-(pyrrolidin-1-yl)butyl chain : May participate in Michael additions or enolate alkylation.
Comparative Reactivity Table
Research Gaps and Recommendations
-
No experimental studies directly investigating this compound’s reactions were found.
-
Priority areas for future research:
-
Catalytic cross-coupling at the sulfanyl group.
-
Photochemical reactivity of the quinazolinone core.
-
Bioconjugation via the pyrrolidine nitrogen.
-
Comparison with Similar Compounds
Key Observations :
- The target compound’s quinazolinone core is shared with N-(substituted) thioacetamide derivatives , but its pyrrolidinyl-butyl chain distinguishes it from sulfamoylphenyl-containing analogs (e.g., 13a–e in ).
- The phenylethyl tail contrasts with simpler alkyl or sulfonamide substituents in other quinazolinones, suggesting improved CNS bioavailability.
Physicochemical Properties
Analysis :
- The target’s higher logP (vs.
- The pyrrolidinyl moiety may impart weak basicity, enhancing solubility in acidic environments (e.g., gastric fluid).
Insights :
- Diazonium coupling (used for 13a ) offers high yields but is less applicable to the target due to its distinct functional groups.
Preparation Methods
Cyclocondensation of 2-Aminobenzamide Derivatives
The quinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation of 2-aminobenzamide with carbonyl equivalents. A representative protocol involves:
Procedure :
-
React 2-aminobenzamide (10 mmol) with dimethyl sulfoxide (DMSO, 15 mmol) and hydrogen peroxide (H₂O₂, 30 mmol) in ethanol at 80°C for 12 hours.
-
Isolate the intermediate 3,4-dihydroquinazolin-4-one via filtration and recrystallization (yield: 65–75%).
Mechanistic Insight :
DMSO acts as a one-carbon synthon, facilitating cyclization through a radical pathway, as evidenced by suppressed yields in the presence of TEMPO.
Functionalization at Position 3
Introducing the 4-oxo-4-(pyrrolidin-1-yl)butyl group at position 3 requires alkylation or conjugate addition:
Method A: Alkylation with 4-Chloro-4-(pyrrolidin-1-yl)butan-2-one
-
Treat 3,4-dihydroquinazolin-4-one (5 mmol) with NaH (6 mmol) in dry THF at 0°C.
-
Add 4-chloro-4-(pyrrolidin-1-yl)butan-2-one (5.5 mmol) dropwise and stir at room temperature for 6 hours.
-
Purify via column chromatography (hexane:ethyl acetate = 3:1) to obtain the alkylated product (yield: 55–60%).
Method B: Michael Addition with Pyrrolidine Enolate
-
Generate the enolate of pyrrolidin-1-ylacetone (6 mmol) using LDA (6 mmol) at −78°C.
-
Add 3,4-dihydroquinazolin-4-one (5 mmol) and warm to room temperature over 2 hours.
-
Acidic work-up (HCl, 1M) yields the Michael adduct (yield: 50–58%).
Installation of the Sulfanyl-Acetamide Group
Synthesis of 2-Sulfanylacetic Acid Intermediate
Thiolation Protocol :
Acetamide Coupling with 2-Phenylethylamine
Activation and Coupling :
-
Activate 2-sulfanylacetic acid (8 mmol) with N,N'-carbonyldiimidazole (CDI, 8.4 mmol) in dry DMF at 25°C for 1 hour.
-
Add 2-phenylethylamine (8 mmol) and stir for 12 hours at room temperature.
-
Extract with dichloromethane, wash with brine, and concentrate to obtain N-(2-phenylethyl)-2-sulfanylacetamide (yield: 78–82%).
Final Assembly via Sulfanyl Substitution
Nucleophilic Aromatic Substitution
-
Dissolve 3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one (3 mmol) and N-(2-phenylethyl)-2-sulfanylacetamide (3.3 mmol) in dry DMF.
-
Purify via silica gel chromatography (ethyl acetate:methanol = 9:1) to isolate the target compound (yield: 45–50%).
Optimization Notes :
-
Higher temperatures (>70°C) promote side reactions (e.g., oxidation of sulfanyl to sulfonyl).
-
Anhydrous conditions are critical to prevent hydrolysis of the pyrrolidin-1-yl ketone.
Analytical Characterization Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₅H₃₁N₅O₃S |
| Molecular Weight | 481.61 g/mol |
| Melting Point | 198–202°C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 9H, aromatic), 3.82 (s, 2H, SCH₂), 3.45 (t, 4H, pyrrolidine), 2.90 (m, 2H, CH₂Ph) |
| IR (KBr) | 3280 (N-H), 1675 (C=O), 1590 (C=N), 690 (C-S) cm⁻¹ |
Challenges and Mitigation Strategies
Low Yields in Alkylation Steps
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for 2-({4-oxo-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide?
- Methodological Answer : The synthesis typically involves constructing the quinazolinone core first, followed by functionalization. Key steps include:
Quinazolinone Core Formation : Use cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
Sulfanyl Group Introduction : React the 2-thioxoquinazolinone intermediate with a bromoacetamide derivative (e.g., 2-bromo-N-(2-phenylethyl)acetamide) in anhydrous acetone with K₂CO₃ as a base .
Pyrrolidin-1-ylbutyl Side Chain : Introduce via nucleophilic substitution or Michael addition using 4-oxo-4-(pyrrolidin-1-yl)butanal under reductive amination conditions .
- Key Reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and anhydrous K₂CO₃ (base catalysis) .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of:
- HPLC-MS : To assess purity (>95%) and molecular weight confirmation.
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituents (e.g., pyrrolidin-1-yl, phenylethyl groups) .
- Single-Crystal X-ray Diffraction : For absolute configuration determination, particularly for stereochemical centers in the pyrrolidinyl moiety .
Q. What in vitro biological screening assays are suitable for initial activity profiling?
- Methodological Answer : Prioritize assays aligned with quinazolinone derivatives’ known activities:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases, given the sulfanyl-acetamide motif’s electrophilic reactivity .
Advanced Research Questions
Q. How can computational methods optimize the reaction yield for the sulfanyl-acetamide coupling step?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Use ICReDD’s reaction path search tools to predict optimal conditions (solvent, temperature, catalyst) . For example:
- Solvent Screening : Compare DMF (polar aprotic) vs. THF (low polarity) to stabilize intermediates.
- Catalyst Design : Explore Pd-mediated cross-coupling for higher regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?
- Methodological Answer : Address variability via:
Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .
Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to account for false negatives in potency assays .
Structural-Activity Analysis : Compare substituent effects (e.g., pyrrolidin-1-yl vs. piperidinyl) using molecular docking to target proteins (e.g., EGFR kinase) .
Q. How does the pyrrolidin-1-ylbutyl group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using MarvinSketch) to predict membrane permeability. The pyrrolidin-1-yl group enhances solubility via tertiary amine protonation at physiological pH .
- Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify major metabolites (LC-MS/MS). The butyl spacer may reduce first-pass metabolism compared to shorter chains .
Q. What advanced spectroscopic techniques clarify tautomeric equilibria in the 3,4-dihydroquinazolin-2-yl core?
- Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons) to detect keto-enol tautomerism .
- IR Spectroscopy : Identify carbonyl (C=O) and thioamide (C=S) stretching frequencies to confirm dominant tautomeric forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
